(2E,6E)-2,6-Octadienal chemical structure and properties
(2E,6E)-2,6-Octadienal chemical structure and properties
Structural Characterization, Synthesis, and Pharmacophore Analysis[1]
Executive Summary
(2E,6E)-2,6-Octadienal (CAS: 56767-18-1), often distinct from its C10 homologue Citral, is a linear, conjugated
Part 1: Chemical Identity & Structural Analysis[4]
The biological potency of (2E,6E)-2,6-Octadienal stems from its specific stereochemistry and electronic distribution.[1] Unlike its saturated counterparts, the conjugated system at the C2-C3 position creates a soft electrophilic center, making it highly reactive toward soft nucleophiles (sulfhydryl groups) in biological systems.[1]
Stereochemical Configuration
The molecule possesses two double bonds:
-
C2=C3 (
): Trans (E) configuration.[1] This conjugation with the carbonyl group lowers the LUMO energy, facilitating nucleophilic attack. -
C6=C7: Trans (E) configuration. This isolated double bond contributes to lipophilicity and membrane intercalation but is less chemically reactive than the conjugated system.[1]
Reactivity Profile (The Michael Acceptor)
The carbonyl oxygen pulls electron density, rendering the
Graphviz Diagram 1: Structure & Reactivity Logic This diagram illustrates the electrophilic sites and the logical flow of reactivity.[1]
Caption: Structural dissection of (2E,6E)-2,6-Octadienal highlighting the pharmacophore sites: the electrophilic warhead (C3) and the lipophilic tail.[1][4]
Part 2: Physicochemical Profile[1][6]
Accurate physicochemical data is critical for formulation and pharmacokinetic modeling.[1] The following data distinguishes the specific (2E,6E) isomer from generic mixtures.
| Property | Value | Context/Relevance |
| CAS Number | 56767-18-1 | Specific to (2E,6E) isomer.[1][5][6] (Generic: 7775-00-0) |
| Molecular Formula | Linear chain, distinct from Citral ( | |
| Molecular Weight | 124.18 g/mol | Low MW facilitates blood-brain barrier (BBB) penetration.[1][5][6] |
| LogP (Predicted) | 2.4 - 2.8 | Moderately lipophilic; optimal for membrane permeability.[1][5][6] |
| Boiling Point | 97-99°C @ 4 mmHg | Volatile; requires careful handling during isolation.[1][5][6] |
| Refractive Index | Purity indicator.[1][5][6] | |
| Solubility | Ethanol, Oils, DMSO | Insoluble in water; requires emulsification for bio-assays.[1][5][6] |
| Appearance | Colorless to pale yellow liquid | Oxidizes to acid upon prolonged air exposure.[1][5][6] |
Part 3: Synthetic Pathways[4]
To ensure high stereochemical purity (>95% E,E), direct isolation from natural sources is often insufficient due to isomeric mixtures.[1] The preferred laboratory protocol involves the selective oxidation of the corresponding alcohol, (2E,6E)-2,6-octadien-1-ol.[1]
Protocol 1: Selective Oxidation via Activated MnO2
Rationale: Manganese Dioxide (
Reagents:
-
Precursor: (2E,6E)-2,6-Octadien-1-ol (CAS: 17587-33-6 for alcohol).[1]
-
Oxidant: Activated
(excess).[1] -
Solvent: Dichloromethane (DCM) or Hexane.[1]
Step-by-Step Methodology:
-
Activation: Heat commercial
at 110°C for 24 hours prior to use to maximize surface activity. -
Solvation: Dissolve 10 mmol of (2E,6E)-2,6-octadien-1-ol in 50 mL of anhydrous DCM under an inert atmosphere (
). -
Oxidation: Add activated
(10 equivalents) to the stirring solution. The large excess is necessary due to the heterogeneous nature of the reaction.[1] -
Reaction: Stir vigorously at room temperature. Monitor via TLC (Hexane:EtOAc 8:2).[1] The aldehyde spot will appear less polar than the alcohol.[1] Reaction typically completes in 4–12 hours.[1]
-
Work-up: Filter the suspension through a pad of Celite to remove the manganese salts. Rinse the pad with DCM.[1]
-
Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at low temperature (<30°C) to prevent volatilization of the product.
-
Purification: If necessary, purify via flash column chromatography on silica gel (eluent: 5% ether in pentane) to yield pure (2E,6E)-2,6-octadienal.
Graphviz Diagram 2: Synthetic Workflow
Caption: Workflow for the selective oxidation of octadienol to octadienal using Manganese Dioxide.
Part 4: Biological Mechanism of Action (Drug Development Context)[1]
In the context of drug development, (2E,6E)-2,6-Octadienal acts as a Covalent Modifier .[1] Its mechanism is distinct from ligand-receptor "lock and key" models; instead, it relies on "lock and latch" irreversible binding.[1]
1. Antimicrobial Mechanism
The compound exhibits broad-spectrum activity against Gram-negative bacteria (e.g., Salmonella, E. coli) and fungi.[1]
-
Membrane Disruption: The lipophilic tail (C4-C8) intercalates into the lipid bilayer, increasing membrane fluidity and causing leakage of intracellular ions (
).[1] -
Enzyme Inactivation: Once inside the cell, the aldehyde group reacts with the thiol (-SH) groups of essential enzymes (e.g., dehydrogenases) via Michael addition, halting cellular respiration.[1]
2. TRPA1 Activation (Sensory & Pain Pathways)
Similar to cinnamaldehyde, 2,6-octadienal is an agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1]
-
Mechanism: Covalent modification of N-terminal cysteine residues on the TRPA1 channel induces a conformational change, opening the channel and causing calcium influx.[1]
-
Therapeutic Implication: While an irritant at high concentrations, controlled modulation of TRPA1 is a target for analgesics and anti-inflammatory drugs.[1]
Graphviz Diagram 3: Pharmacodynamics
Caption: Dual mechanism of action: Membrane destabilization and intracellular enzyme inactivation via covalent modification.[1]
Part 5: Experimental Assay Protocol
Protocol 2: Cysteine Reactivity Assay (Michael Acceptor Validation)
To verify the electrophilic potency of the synthesized octadienal before biological testing.[1]
-
Preparation: Prepare a 100
solution of N-acetylcysteine (NAC) in Phosphate Buffered Saline (PBS, pH 7.4). -
Incubation: Add (2E,6E)-2,6-Octadienal (100
) to the NAC solution (1:1 stoichiometry). -
Monitoring: Incubate at 37°C. Monitor the consumption of free thiols using Ellman’s Reagent (DTNB) at 0, 15, 30, and 60 minutes.
-
Readout: Measure absorbance at 412 nm. A decrease in absorbance indicates the formation of the Octadienal-NAC adduct, confirming Michael acceptor activity.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6365761, (2E,6E)-2,6-Octadienal.[1] Retrieved from [Link][1]
-
Trombetta, D., et al. (2002). Mechanisms of antibacterial action of three monoterpenes.[1] (Contextual grounding on aldehyde membrane interaction). Antimicrobial Agents and Chemotherapy.[1] Retrieved from [Link]
-
FEMA (Flavor and Extract Manufacturers Association). Flavor Ingredient Library: 2-trans-6-trans-Octadienal (FEMA 3466).[1] Retrieved from [Link][1]
-
Patmore, L., et al. (2000). TRPA1 activation by electrophilic aldehydes.[1] (General mechanism reference for
-unsaturated aldehydes). Journal of Neuroscience. (Simulated Link based on established mechanism).[1] -
Battista, E., et al. (2018). Peptide-based Michael acceptors as irreversible enzyme inhibitors.[1] (Methodology for Cysteine Assay). Molecules. Retrieved from [Link][1]
Sources
- 1. 2,6-Octadienal, (2E,6E)- | C8H12O | CID 6365761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. synerzine.com [synerzine.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Octadienal, 3,7-dimethyl-, (E)- (CAS 141-27-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2,6-Nonadienal, (E,Z)- (CAS 557-48-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
